molecular formula C13H18Cl2N2O4 B7777874 1-[(2-Chlorophenyl)methyl]-1,4-diazabicyclo[2.2.2]octan-1-ium perchlorate

1-[(2-Chlorophenyl)methyl]-1,4-diazabicyclo[2.2.2]octan-1-ium perchlorate

Cat. No.: B7777874
M. Wt: 337.20 g/mol
InChI Key: ATBBQQCALMNJGN-UHFFFAOYSA-M
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Description

1-[(2-Chlorophenyl)methyl]-1,4-diazabicyclo[2.2.2]octan-1-ium perchlorate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a diazabicyclo[2.2.2]octane core, which is a bicyclic structure containing nitrogen atoms, and a chlorophenylmethyl group attached to it. The perchlorate anion is associated with the cationic part of the molecule, contributing to its overall stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Chlorophenyl)methyl]-1,4-diazabicyclo[2.2.2]octan-1-ium perchlorate typically involves the reaction of 1,4-diazabicyclo[2.2.2]octane with 2-chlorobenzyl chloride in the presence of a suitable solvent, such as dichloromethane. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The resulting product is then treated with perchloric acid to form the perchlorate salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters, ensuring high-quality production .

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Chlorophenyl)methyl]-1,4-diazabicyclo[2.2.2]octan-1-ium perchlorate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorophenylmethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction Reactions: Reduction of the compound can lead to the formation of different reduced species.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

    Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride and sodium borohydride are typically employed.

Major Products Formed:

Scientific Research Applications

1-[(2-Chlorophenyl)methyl]-1,4-diazabicyclo[2.2.2]octan-1-ium perchlorate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[(2-Chlorophenyl)methyl]-1,4-diazabicyclo[2.2.2]octan-1-ium perchlorate involves its interaction with molecular targets through its diazabicyclo[2.2.2]octane core and chlorophenylmethyl group. These interactions can lead to the modulation of biological pathways, resulting in various effects. The perchlorate anion may also play a role in stabilizing the compound and enhancing its reactivity .

Comparison with Similar Compounds

Uniqueness: 1-[(2-Chlorophenyl)methyl]-1,4-diazabicyclo[22The presence of the chlorophenylmethyl group and perchlorate anion distinguishes it from other similar compounds, making it valuable for specialized research and industrial applications .

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-4-aza-1-azoniabicyclo[2.2.2]octane;perchlorate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN2.ClHO4/c14-13-4-2-1-3-12(13)11-16-8-5-15(6-9-16)7-10-16;2-1(3,4)5/h1-4H,5-11H2;(H,2,3,4,5)/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATBBQQCALMNJGN-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[N+]2(CCN1CC2)CC3=CC=CC=C3Cl.[O-]Cl(=O)(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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